molecular formula C13H18N2O3S B2373757 Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235650-61-9

Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate

Cat. No. B2373757
CAS RN: 1235650-61-9
M. Wt: 282.36
InChI Key: STDFRELVOFBEEZ-UHFFFAOYSA-N
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Description

“Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate” is a chemical compound that is used as a reactant for the synthesis of various agents . It contains a total of 47 bonds, including 23 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), 1 (thio-) carbamate (aliphatic), and 1 Thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

“Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate” is an A-b-D-b-A-type n-type small molecule . It bears a weak acceptor thiophene-3-carboxylate bridge (3MT = b) between indacenodithiophene as a donating core and 2- (3- oxo -2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups .


Chemical Reactions Analysis

“Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .


Physical And Chemical Properties Analysis

“Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate” is a colorless to yellow liquid with a density of 1.06 g/mL . It has a boiling point of 85°C to 90°C and a refractive index of 1.465 . It is slightly soluble in water .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

Thiophene derivatives are essential in medicinal chemistry. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry. For example, they are used as corrosion inhibitors .

Material Science

In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene-based compounds are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Solar Cells

A new A-b-D-b-A-type n-type small molecule, IDT-3MT, was synthesized bearing a weak acceptor thiophene-3-carboxylate bridge (3MT = b) between indacenodithiophene as a donating core and 2-(3-oxo-2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups . This molecule showed promising results in non-fullerene polymer solar cells .

Thermochemistry

Thiophene derivatives are also studied in the field of thermochemistry .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Thiophene-based analogs, such as “Methyl 4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxylate”, have been attracting great interest in industry as well as academia due to their wide range of therapeutic properties . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

methyl 4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-18-13(17)15-5-2-10(3-6-15)8-14-12(16)11-4-7-19-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDFRELVOFBEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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